molecular formula C3H8S2 B1330212 Ethyl methyl disulfide CAS No. 20333-39-5

Ethyl methyl disulfide

Cat. No.: B1330212
CAS No.: 20333-39-5
M. Wt: 108.23 g/mol
InChI Key: XLTBPTGNNLIKRW-UHFFFAOYSA-N
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Description

Ethyl methyl disulfide, also known as disulfide, ethyl methyl, is an organic compound with the molecular formula C3H8S2. It is a volatile organic compound that is often associated with the characteristic odor of decaying organic matter. This compound is part of the disulfide family, which contains a sulfur-sulfur bond, making it an important subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl disulfide can be synthesized through the reaction of ethyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The general reaction is as follows: [ \text{CH}_3\text{SH} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{S-S}\text{C}_2\text{H}_5 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of steam containing mercaptans and hydrogen sulfide with reactive iron oxide. This method is efficient for large-scale production and ensures a high yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: The compound can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl mercaptan, methyl mercaptan.

    Substitution: Depending on the nucleophile used, various substituted disulfides.

Scientific Research Applications

Ethyl methyl disulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: The compound is studied for its role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target disulfide bonds in proteins.

    Industry: It is used in the flavor and fragrance industry due to its strong odor and in the production of certain polymers and resins.

Mechanism of Action

The mechanism by which ethyl methyl disulfide exerts its effects involves the formation and breaking of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol being the reduced state and the disulfide being the oxidized state. This redox cycling is essential for the proper functioning of many enzymes and structural proteins.

Comparison with Similar Compounds

    Dimethyl disulfide (CH3SSCH3): Similar in structure but with two methyl groups instead of one ethyl and one methyl group.

    Diethyl disulfide (C2H5SSC2H5): Contains two ethyl groups instead of one ethyl and one methyl group.

    Methyl propyl disulfide (CH3SSCH2CH2CH3): Contains a propyl group instead of an ethyl group.

Uniqueness: Ethyl methyl disulfide is unique due to its specific combination of an ethyl and a methyl group, which gives it distinct chemical properties and reactivity compared to other disulfides. This unique structure allows it to participate in specific reactions and makes it valuable in various industrial and research applications.

Properties

IUPAC Name

(methyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBPTGNNLIKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074701
Record name Disulfide, ethyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 °C. @ 760.00 mm Hg
Record name Ethyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol)
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.027 (20°)
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20333-39-5
Record name Ethyl methyl disulfide
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Record name Ethyl methyl disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, ethyl methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disulfide, ethyl methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655
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Record name ETHYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the stable conformations of ethyl methyl disulfide in different states of matter?

A1: this compound exists in two main conformations: gauche-gauche and trans-gauche. Research suggests that in the liquid state, the gauche-gauche isomer is more stable than the trans-gauche isomer by approximately 0.9 kcal/mol []. Interestingly, in the solid state, only the gauche-gauche conformation is observed [].

Q2: How does the conformational stability of this compound relate to its structure as a model for cystine?

A2: While one of the provided papers mentions this compound as a model for cystine [], further details on this specific relationship are not elaborated upon within the abstracts. Further investigation into the full text of the research articles would be necessary to provide a comprehensive answer.

Q3: What spectroscopic techniques are valuable for studying the structure and conformation of this compound?

A3: Infrared and Raman spectroscopy are particularly useful for analyzing this compound []. The characteristic S–S and C–S stretching vibrations provide insights into the molecule's conformation. Specifically, researchers have utilized temperature-dependent Raman spectroscopy and compared solid-state and liquid-state infrared spectra to understand the conformational preferences of this compound [].

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